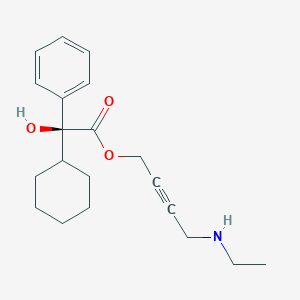![molecular formula C16H25N5O4S B061968 6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid CAS No. 175097-45-7](/img/structure/B61968.png)
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) typically involves multiple steps. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the dimethyl and pyrrolidinyl groups. The final step involves the formation of the sulfate salt.
Preparation of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl and Pyrrolidinyl Groups: These groups are typically introduced through substitution reactions using reagents such as methyl iodide and pyrrolidine.
Formation of Sulfate Salt: The final compound is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow chemistry and green chemistry principles to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A pyrrolopyrimidine derivative used as a cyclin-dependent kinase inhibitor.
Piritrexim: Another pyrrolopyrimidine compound known for its dihydrofolate reductase inhibition and antitumor effects.
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives.
Properties
CAS No. |
175097-45-7 |
|---|---|
Molecular Formula |
C16H25N5O4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid |
InChI |
InChI=1S/C16H23N5.H2O4S/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
POJPHEWIAFJRSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Key on ui other cas no. |
175097-45-7 |
Synonyms |
7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride U 89843 U 89843D U-89343A U-89843 U-89843D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


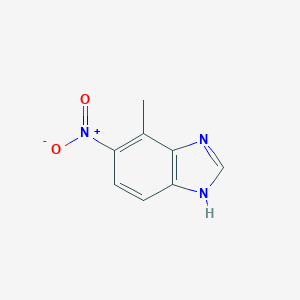
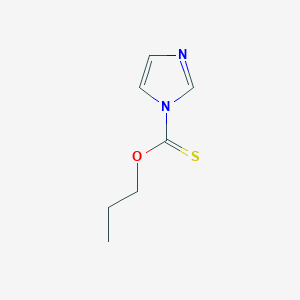
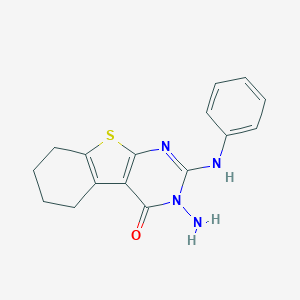
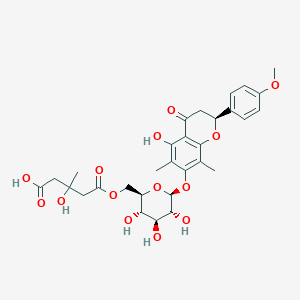
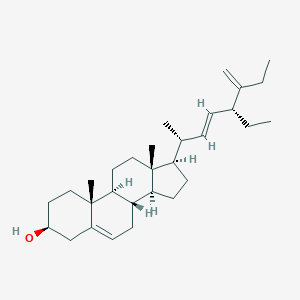
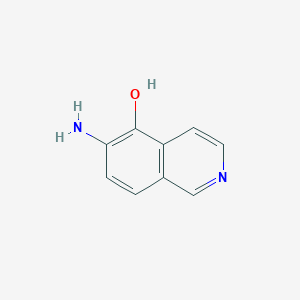
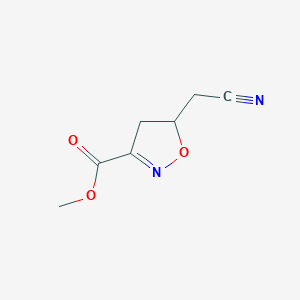
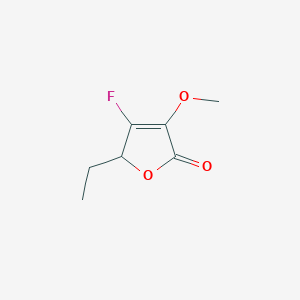
![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)
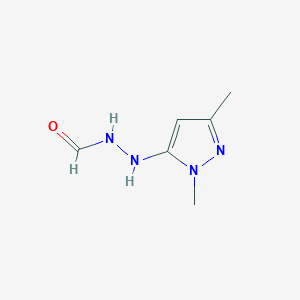
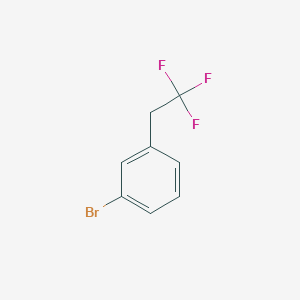
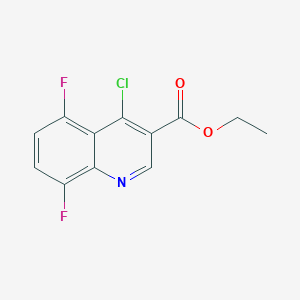
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
